REACTION_SMILES
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[CH3:19][OH:20].[CH3:21][CH2:22][O:23][C:24]([CH3:25])=[O:26].[Cl:1][c:2]1[c:3]([SH:10]=[C:11]([O-:12])[N:13]([CH3:14])[CH3:15])[cH:4][cH:5][c:6]([O:8][CH3:9])[cH:7]1.[ClH:18].[Na+:17].[OH-:16]>>[Cl:1][c:2]1[c:3]([SH:10])[cH:4][cH:5][c:6]([O:8][CH3:9])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc([SH]=C([O-])N(C)C)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1ccc(S)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |